6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine
Description
6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzothiazol-2-ylamine (CAS: 1244041-62-0) is a boronic ester-functionalized benzothiazole derivative. It is synthesized via palladium-catalyzed cross-coupling of 2-amino-6-bromobenzothiazole with bis(pinacolato)diboron in the presence of K₂CO₃ and Pd(dppf)₂Cl₂, yielding the product with 96% purity . The compound’s structure combines a benzothiazole core—a heterocycle known for pharmacological relevance—with a pinacol boronic ester group, enabling participation in Suzuki-Miyaura cross-coupling reactions for drug discovery and materials science applications .
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2S/c1-12(2)13(3,4)18-14(17-12)8-5-6-9-10(7-8)19-11(15)16-9/h5-7H,1-4H3,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZCACNCWPZWPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Bromo-benzothiazol-2-amine
The precursor 5-bromo-benzothiazol-2-amine is typically prepared via bromination of benzothiazol-2-amine using N-bromosuccinimide (NBS) in acetonitrile or DMF. For example:
Borylation of 5-Bromo-benzothiazol-2-amine
The brominated intermediate undergoes Miyaura borylation with B2Pin2 in the presence of a palladium catalyst:
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Substrate: 5-Bromo-benzothiazol-2-amine (20 g, 87.7 mmol)
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Boronating agent: B2Pin2 (44.4 g, 174.8 mmol)
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Catalyst: Pd(dppf)Cl2 (2 g, 2.7 mol%)
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Base: KOAc (26 g, 265 mmol)
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Solvent: DMF (400 mL)
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Temperature: 80°C, 24 hours
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Yield: 95%
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Mechanistic Insight : The reaction proceeds via oxidative addition of the Pd catalyst to the C–Br bond, followed by transmetallation with B2Pin2 and reductive elimination to form the boronate ester.
Suzuki-Miyaura Coupling with Preformed Boronate Esters
An alternative route involves coupling a benzothiazol-2-amine derivative with a preformed aryl boronate ester. This method is advantageous when the boronate ester is commercially available or easier to handle.
Example from Antibacterial Drug Synthesis
A patent (WO2009074812A1) describes the synthesis of analogous compounds using Suzuki coupling:
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Reaction Conditions :
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Substrate: 1-(5-Bromobenzo[d]thiazol-2-yl)-3-ethylurea (0.5 g, 1.6 mmol)
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Boronate ester: 4,4,5,5-Tetramethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane (0.54 g, 2.1 mmol)
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Catalyst: Pd(PPh3)2Cl2 (0.05 g, 0.07 mmol)
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Base: K3PO4 (0.7 g, 3.3 mmol)
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Solvent: DMF/H2O (10:1)
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Temperature: 85°C, 4 hours
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Yield: 70%
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Adaptation for Target Compound : Replacing the urea moiety with an amine group would require using 5-bromo-benzothiazol-2-amine as the substrate.
Comparative Analysis of Methods
Challenges and Optimization :
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Catalyst Selection : Pd(dppf)Cl2 outperforms other catalysts in Miyaura borylation due to its stability and efficiency.
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Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing the Pd intermediate.
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Oxygen Sensitivity : Reactions require inert atmospheres to prevent oxidation of the boronate ester.
Characterization and Validation
Successful synthesis is confirmed via:
Chemical Reactions Analysis
6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include palladium catalysts for borylation, transition metal catalysts for hydroboration, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The dioxaborolane group can participate in boron-mediated reactions, while the benzothiazole ring can interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Properties
The table below compares 6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzothiazol-2-ylamine with structurally related boron-containing heterocycles:
Reactivity in Cross-Coupling
- Electronic Effects : The electron-deficient benzothiazole core enhances oxidative addition efficiency in Pd-catalyzed reactions compared to benzoxazolone or benzotriazole analogs .
- Steric Hindrance : Bulkier substituents (e.g., benzotriazole) reduce coupling efficiency. The target compound’s C6 position offers optimal steric accessibility .
Pharmacological Relevance
- Benzothiazole Derivatives : Substitutions at C2 (amine) and C6 (boronic ester) enhance binding to biological targets like kinases or proteases .
- Comparison with 6-Iodobenzothiazol-2-amine : The boronic ester improves water solubility and enables modular derivatization, unlike halogenated analogs .
Stability and Handling
- Moisture Sensitivity : All pinacol boronic esters require storage at 2–8°C under inert conditions. The benzothiazole core confers greater thermal stability than thiophene-based analogs .
Commercial Availability
- The target compound is marketed by SynChem, Inc. (SC-25385) and Combi-Blocks (FM-7075), priced at ~$200–300/g, comparable to benzoxazolone and thiazole analogs .
Key Research Findings
Drug Discovery: The compound serves as a key intermediate in synthesizing 17β-HSD10 inhibitors, with superior reactivity over nitro- or cyano-substituted benzothiazoles .
Material Science : Benzothiazole boronic esters exhibit higher charge-carrier mobility in OLEDs compared to benzotriazole derivatives .
Synthetic Efficiency : Pd-catalyzed routes achieve >90% yield for the target compound, outperforming Li-based methods (70–80% yield) for thiazole analogs .
Biological Activity
The compound 6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzothiazol-2-ylamine is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 276.11 g/mol. The structure features a benzothiazole ring system substituted with a dioxaborolane moiety.
Biological Activity Overview
Benzothiazole derivatives have been extensively studied due to their broad spectrum of biological activities including:
- Antimicrobial
- Anticancer
- Anti-inflammatory
- Antiviral
- Antidiabetic
The specific activities of 6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzothiazol-2-ylamine are highlighted below.
Anticancer Activity
Recent studies indicate that benzothiazole derivatives exhibit significant anticancer properties. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Case Study : A study demonstrated that similar benzothiazole compounds effectively inhibited the proliferation of various cancer cell lines (e.g., breast and lung cancer) by targeting specific signaling pathways .
Antimicrobial Properties
Research has shown that the compound possesses antimicrobial activity against a range of pathogens:
- Gram-positive and Gram-negative Bacteria : The compound was effective against Staphylococcus aureus and Escherichia coli.
- Mechanism : It disrupts bacterial cell wall synthesis and interferes with protein synthesis .
Anti-inflammatory Effects
The anti-inflammatory potential of benzothiazole derivatives has been documented:
- Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Case Study : In vivo studies revealed reduced edema in animal models treated with similar benzothiazole compounds .
Structure-Activity Relationship (SAR)
The biological activity of benzothiazole derivatives is highly dependent on their structural modifications. For 6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzothiazol-2-ylamine:
| Structural Feature | Biological Activity |
|---|---|
| Benzothiazole core | Antimicrobial, anticancer |
| Dioxaborolane group | Enhanced solubility and bioavailability |
This table summarizes how specific structural features contribute to the compound's biological efficacy.
Safety Profile
While exploring the biological activity, it is crucial to consider the safety profile:
Q & A
Q. What are the optimized synthetic routes for preparing 6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzothiazol-2-ylamine?
The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A representative method involves reacting 2-amino-6-bromobenzothiazole with bis(pinacolato)diboron in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base like K₂CO₃ in a solvent such as 1,4-dioxane at elevated temperatures (80–100°C). The reaction requires inert conditions (N₂/Ar) and proceeds via a Suzuki-Miyaura coupling mechanism to install the boronate ester . Yields can vary (50–80%) depending on catalyst loading and purity of precursors.
Q. How should researchers purify and characterize this compound to ensure structural fidelity?
Purification is best achieved via column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate). Recrystallization from ethanol or methanol may further enhance purity. Characterization requires a combination of:
- ¹H/¹³C NMR : To confirm the benzothiazole core and boronate ester signals (e.g., quaternary carbons adjacent to boron).
- Mass spectrometry (HRMS) : For molecular ion verification.
- X-ray crystallography : If single crystals are obtainable, SHELX software (SHELXL/SHELXS) is widely used for structural refinement .
Q. What are the critical storage and handling conditions to maintain stability?
The compound is sensitive to moisture and oxygen. Store under inert gas (Ar/N₂) at –20°C in airtight containers. Avoid prolonged exposure to light, as boronate esters can undergo protodeboronation or hydrolysis. Use freshly distilled anhydrous solvents in reactions to prevent decomposition .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in cross-coupling applications?
Systematic optimization should include:
- Catalyst screening : Pd(PPh₃)₄, PdCl₂(dppf), or SPhos-based catalysts may improve turnover.
- Solvent effects : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF, dioxane).
- Temperature gradients : Microwave-assisted synthesis can reduce reaction times.
- Additives : Use of ligands (e.g., XPhos) or phase-transfer catalysts to enhance reactivity . Document yield, purity, and reaction kinetics to identify ideal parameters.
Q. How should researchers address contradictory data in cross-coupling reactivity with electron-deficient aryl halides?
Contradictions may arise from steric hindrance or competing side reactions (e.g., homocoupling). Strategies include:
- Substituent mapping : Compare reactivity with para- versus meta-substituted aryl halides.
- Computational modeling : Use DFT calculations to assess transition-state energies and steric/electronic effects.
- In-situ monitoring : Employ techniques like ReactIR to detect intermediates or decomposition products .
Q. What advanced spectroscopic methods can resolve ambiguities in boron-containing intermediates?
Q. What role does this compound play in medicinal chemistry or drug discovery pipelines?
As a benzothiazole-boronate hybrid, it serves as:
- A protease inhibitor scaffold : Boronates can act as transition-state analogs in enzyme inhibition.
- A PET radiotracer precursor : Boronates enable ¹⁸F-labeling via isotope exchange.
- A building block for bioconjugates : Suzuki coupling links bioactive moieties (e.g., antibodies, peptides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
